molecular formula H12N3O15Pr B1174338 D-Galactitol, 3,5-di-O-methyl- CAS No. 18719-94-3

D-Galactitol, 3,5-di-O-methyl-

Cat. No.: B1174338
CAS No.: 18719-94-3
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Description

D-Galactitol (also known as dulcitol) is a sugar alcohol derived from galactose via reduction of its aldehyde group. Methylated derivatives of galactitol, such as 3,5-di-O-methyl-D-galactitol, involve the substitution of hydroxyl groups at specific positions with methyl ethers. These modifications alter physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

CAS No.

18719-94-3

Molecular Formula

H12N3O15Pr

Synonyms

D-Galactitol, 3,5-di-O-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Key Data Tables

Table 1: Physicochemical Properties of Methylated Compounds

Compound Molecular Formula Key Modifications Bioactivity Highlights Source
D-Galactitol, 3,6-anhydro-1,2,4,5-tetra-O-methyl C₈H₁₆O₆ 3,6-anhydro; 1,2,4,5-methyl Retention time: 5.58 (GC analysis) Aloe arborescens
3,5-di-O-Methyl Gossypetin C₁₇H₁₄O₈ 3,5-methyl; 7,8,3′,4′-OH Nrf-2 activation, ROS reduction Syzygium samarangense
3,5-di-O-Methyl Gallic Acid C₉H₁₀O₅ 3,5-methyl AChE inhibition (IC₅₀: 12 μM) Synthetic derivatives

Research Findings and Implications

  • Methylation Position Matters: Methylation at 3,5 positions in flavonoids and phenolic acids enhances bioactivity by balancing hydrophobicity and electronic effects. For galactitol derivatives, similar positional effects likely influence solubility and metabolic stability.
  • Structural Rigidity vs.
  • Synergistic Effects: Combining methylated galactitol derivatives with flavonoids (e.g., 3,5-di-O-methyl gossypetin) could amplify antioxidant and anti-inflammatory responses via complementary pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3,5-di-O-methyl-D-galactitol, and how can reaction efficiency be optimized?

  • Methodological Answer : Methylation of galactitol typically employs Williamson ether synthesis or regioselective protection-deprotection strategies. For example, selective methylation at the 3- and 5-hydroxyl groups can be achieved using methyl iodide (MeI) in the presence of a strong base (e.g., NaH) under anhydrous conditions . Optimization involves controlling reaction time, temperature (e.g., 0–40°C), and stoichiometric ratios of MeI to substrate. Purity can be monitored via TLC or HPLC. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How should 3,5-di-O-methyl-D-galactitol be stored to maintain stability during experiments?

  • Methodological Answer : Store the compound in a desiccator at 4°C to prevent hygroscopic degradation. Avoid exposure to strong oxidizing agents (e.g., peroxides) and ensure containers are tightly sealed to minimize atmospheric moisture absorption . For long-term storage, lyophilization or storage under inert gas (N₂/Ar) is recommended .

Advanced Research Questions

Q. What advanced analytical techniques are most effective for confirming the structural integrity of 3,5-di-O-methyl-D-galactitol?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D HSQC) is essential for verifying regioselective methylation. For example, absence of hydroxyl proton signals at C3 and C5 in ¹H NMR confirms methylation. Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) can validate molecular weight and fragmentation patterns, while polarimetry confirms optical purity . Cross-validation with X-ray crystallography (if crystalline) provides definitive structural evidence .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of methylated galactitol derivatives?

  • Methodological Answer : Variations in melting points (e.g., 63–65°C vs. 188–189°C ) may arise from polymorphic forms or impurities. Recrystallization in solvents like ethanol/water mixtures can standardize crystalline forms. Differential Scanning Calorimetry (DSC) should be used to characterize thermal behavior, and Karl Fischer titration can quantify residual moisture, which may affect melting ranges .

Q. What strategies mitigate side reactions during methylation of polyols like galactitol?

  • Methodological Answer : To minimize over-methylation or oxidation:

  • Use protecting groups (e.g., benzyl or acetyl) for non-target hydroxyls before methylation .
  • Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of free hydroxyls.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity in biphasic systems .

Data Interpretation and Validation

Q. How should researchers address contradictory bioactivity results in methylated sugar alcohol studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or impurities. Standardize assays using reference compounds (e.g., USP-grade galactitol ) and validate via dose-response curves. Statistical tools (e.g., ANOVA with post-hoc tests) should analyze inter-experimental variability. Replicate studies in independent labs using identical protocols (e.g., enzyme inhibition assays for AChE activity ).

Q. What computational methods support the rational design of methylated galactitol derivatives for specific applications?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities of 3,5-di-O-methyl-D-galactitol to target proteins (e.g., carbohydrate-binding modules). Density Functional Theory (DFT) calculations assess thermodynamic stability of methylated conformers. Quantitative Structure-Activity Relationship (QSAR) models link methylation patterns to observed bioactivities .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory when handling methylated galactitol derivatives?

  • Methodological Answer : Use nitrile gloves (tested for MeI permeability), ANSI-approved safety goggles, and lab coats. For powder handling, NIOSH-certified N95 respirators prevent inhalation of fine particulates. Fume hoods are required for reactions involving volatile methylating agents .

Q. How should waste containing methylated galactitol derivatives be disposed of in compliance with environmental regulations?

  • Methodological Answer : Collect waste in labeled, sealed containers and incinerate via licensed facilities. Avoid aqueous disposal due to potential ecotoxicity. Consult local regulations (e.g., EPA guidelines) for halogenated organic compounds .

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